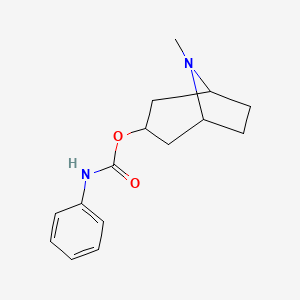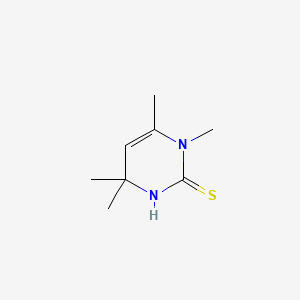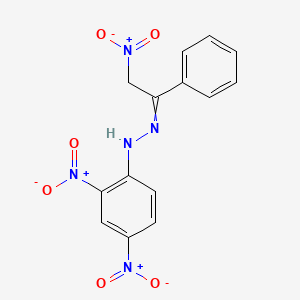
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine is an organic compound known for its distinctive structure and reactivity This compound features a hydrazine functional group bonded to a nitrophenyl and a nitro-phenylethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 2-nitro-1-phenylethylidene. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing one of the nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine involves its interaction with molecular targets through its functional groups. The nitro and hydrazine moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
2-Nitro-1-phenylethylidene: Another precursor, with applications in organic synthesis.
1-(2,4-Dinitrophenyl)-2-(2-nitrophenyl)hydrazine: A structurally related compound with similar reactivity and applications.
Uniqueness: 1-(2,4-Dinitrophenyl)-2-(2-nitro-1-phenylethylidene)hydrazine stands out due to its combination of nitro and hydrazine functional groups, which confer unique reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
34555-46-9 |
|---|---|
Molekularformel |
C14H11N5O6 |
Molekulargewicht |
345.27 g/mol |
IUPAC-Name |
2,4-dinitro-N-[(2-nitro-1-phenylethylidene)amino]aniline |
InChI |
InChI=1S/C14H11N5O6/c20-17(21)9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(18(22)23)8-14(12)19(24)25/h1-8,15H,9H2 |
InChI-Schlüssel |
JAQCPAXZIWDPAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
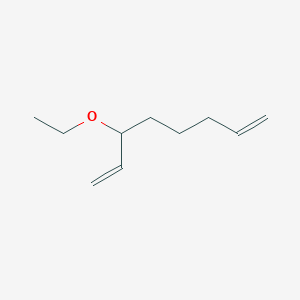

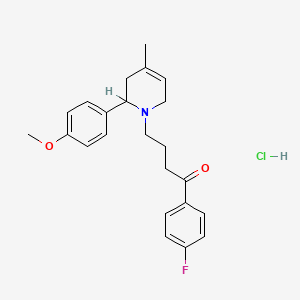
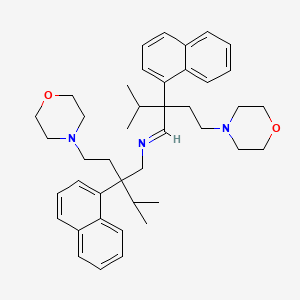
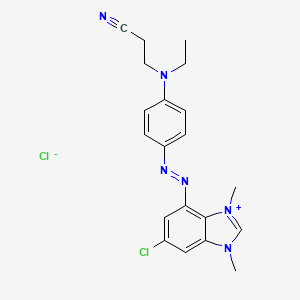
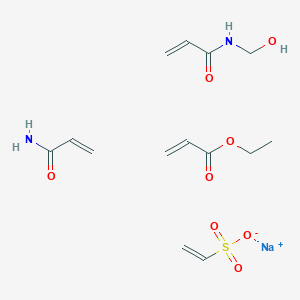
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
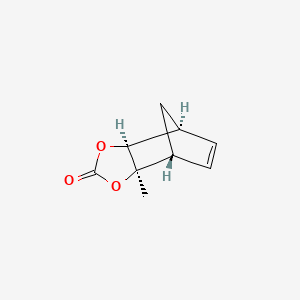
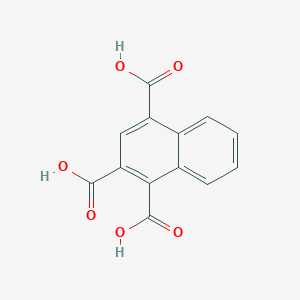
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
